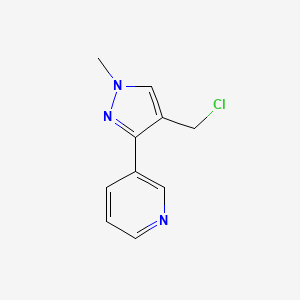
3-(4-(氯甲基)-1-甲基-1H-吡唑-3-基)吡啶
描述
3-(4-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine (CMPP) is a synthetic compound that has been used in a variety of scientific research applications. It is a pyrazole derivative with a molecular weight of 208.6 g/mol. CMPP has been found to have a number of interesting biochemical and physiological effects, and has been used in laboratory experiments to study the effects of various drugs on the body.
科学研究应用
化学合成和结构分析
已合成和表征了吡唑衍生物,包括与3-(4-(氯甲基)-1-甲基-1H-吡唑-3-基)吡啶相关的衍生物,使用各种光谱方法和X射线衍射来确定它们的分子结构。由于这些化合物具有复杂的分子结构,因此它们成为计算研究和密度泛函理论(DFT)计算的对象,以了解它们的稳定性、分子几何结构和热力学性质。例如,对吡唑衍生物(如1-(6-氯吡啶-2-基)-5-羟基-1H-吡唑-3-羧酸甲酯)的研究突出了合成过程、结构分析和理论计算,以了解它们的分子行为和稳定性 (Shen et al., 2012)。
催化和材料科学
在材料科学和催化领域,这些吡唑衍生物被用于与金属形成配合物,并在各种化学反应中作为催化剂。它们在寡聚反应中表现出潜力,对于聚合物和材料制造至关重要。研究它们与不同金属、溶剂和辅助催化剂的相互作用,可以为优化这些过程提供见解,以用于工业应用。不对称(吡唑基甲基)吡啶金属配合物的形成及其在乙烯寡聚反应中的作用是该领域应用的一个例子,展示了不同反应条件和复杂结构如何影响催化行为 (Nyamato et al., 2014)。
光物理性质和光子学
在光子学和光电子学领域探索了吡唑-吡啶衍生物的光物理性质。它们能够表现出激发态分子内质子转移和双重发光等现象,使它们成为用于发光器件和传感器的潜在候选材料。对它们在不同溶剂条件下的激发态行为和基态平衡的研究对于设计先进的光子材料至关重要 (Vetokhina et al., 2012)。
属性
IUPAC Name |
3-[4-(chloromethyl)-1-methylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-14-7-9(5-11)10(13-14)8-3-2-4-12-6-8/h2-4,6-7H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSGDJVXWXRYMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CN=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



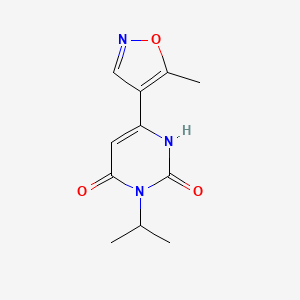
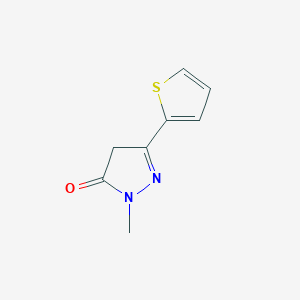
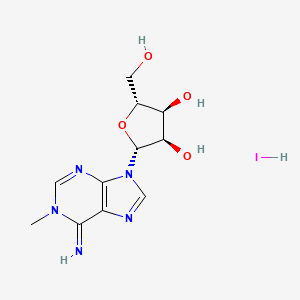
![6-[(Benzyloxy)methyl]pyrimidin-4-amine](/img/structure/B1482582.png)

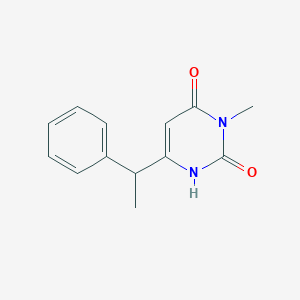



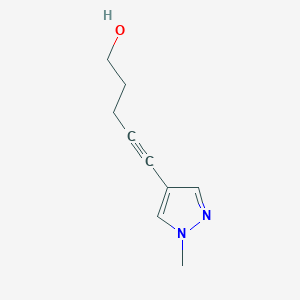
![2-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1482595.png)
![2-Chloro-1-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1482596.png)

